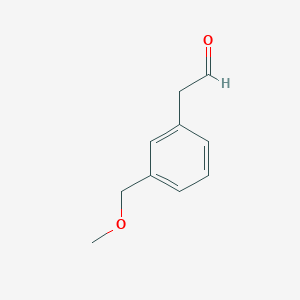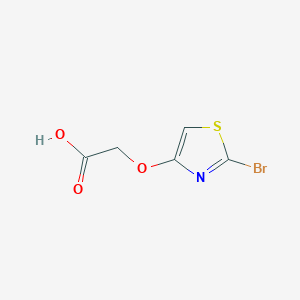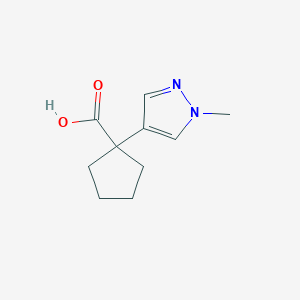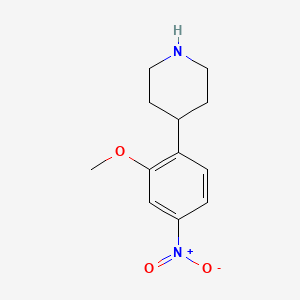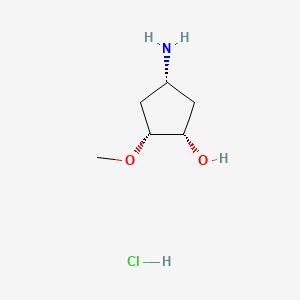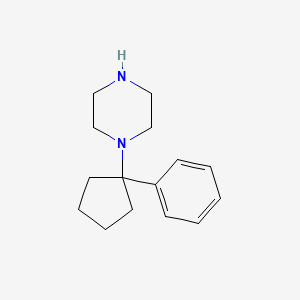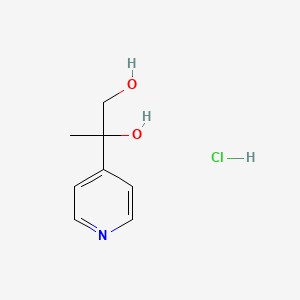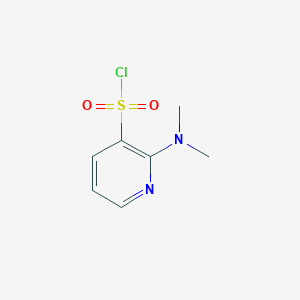
2-(Dimethylamino)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)pyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamides and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction is followed by distillation under reduced pressure to purify the product .
Industrial Production Methods: Industrial production methods for this compound are designed to minimize byproduct formation and maximize yield. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfinic acids or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced from reduction reactions.
Scientific Research Applications
2-(Dimethylamino)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Pyridine-3-sulfonyl chloride: A closely related compound with similar reactivity and applications.
2-Chloro-3-(dimethylamino)pyridine: Another derivative of pyridine with distinct chemical properties.
3-Pyridinesulfonic acid: A precursor in the synthesis of sulfonyl chlorides
Uniqueness: 2-(Dimethylamino)pyridine-3-sulfonyl chloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to form stable sulfonamide derivatives makes it particularly useful in pharmaceutical and medicinal chemistry .
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
2-(dimethylamino)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-6(13(8,11)12)4-3-5-9-7/h3-5H,1-2H3 |
InChI Key |
DPMSIXLJKBHEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


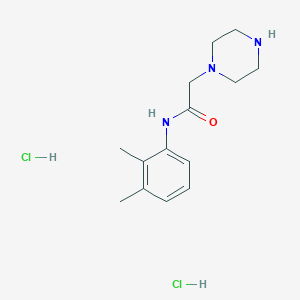
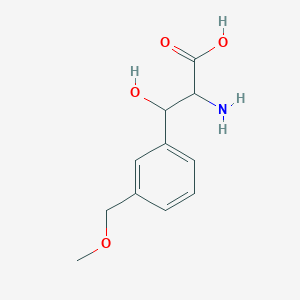

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
